molecular formula C4H5BrN4O B2599002 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 1823348-87-3

5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2599002
CAS No.: 1823348-87-3
M. Wt: 205.015
InChI Key: CZHANFZNKLKGHJ-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound with the molecular formula C3H4BrN3 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the bromination of 1-methyl-1H-1,2,4-triazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed using palladium catalysts and appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This combination of functional groups imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-bromo-1-methyl-1,2,4-triazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN4O/c1-9-4(5)7-3(8-9)2(6)10/h1H3,(H2,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHANFZNKLKGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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